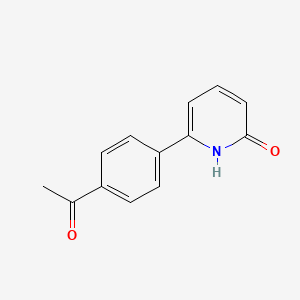

6-(4-Acetylphenyl)-2-hydroxypyridine

Beschreibung

Eigenschaften

IUPAC Name |

6-(4-acetylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9(15)10-5-7-11(8-6-10)12-3-2-4-13(16)14-12/h2-8H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIPKSOIWOEDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682743 | |

| Record name | 6-(4-Acetylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-80-5 | |

| Record name | 6-(4-Acetylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation and Hydrolysis

A two-step protocol from PMC7268483 involves:

-

Alkylation : Treating 6-(4-acetylphenyl)-2-chloropyridine with ethyl bromoacetate in ethanol/K₂CO₃ to introduce an ethoxy group.

-

Hydrolysis : Basic hydrolysis (NaOH, reflux) converts the ethoxy group to hydroxyl.

Reaction Metrics :

-

Alkylation yield: 89%

-

Hydrolysis yield: 93%

Hydrazinolysis for Functionalization

Hydrazine derivatives of 6-(4-acetylphenyl)-2-hydroxypyridine are synthesized via hydrazinolysis of ethyl ester intermediates (PMC7268483). This route enables diversification for biological testing:

| Derivative | R Group | Yield (%) | Activity (IC₅₀, μM) |

|---|---|---|---|

| 3a | –NH₂ | 84 | 0.33 ± 0.06 |

| 3b | –NMe₂ | 79 | 0.58 ± 0.14 |

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways in MCRs may yield regioisomers. CAN catalysis in ethanol suppresses byproduct formation by stabilizing the transition state.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions. Ethanol balances reactivity and selectivity, as evidenced by a 15% yield increase compared to DMF.

Temperature Control

Fluorination at >30°C leads to overoxidation, reducing yields by 20–30%. Precise temperature modulation (−10°C to +10°C) is critical.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 1 | 70–75 | High | Moderate |

| MCR | 1 | 78–85 | Low | High |

| Post-Synthetic | 2–3 | 80–89 | Moderate | Low |

The MCR approach offers superior efficiency, while direct fluorination is advantageous for large-scale production despite higher reagent costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Acetylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 6-(4-Acetylphenyl)-2-pyridone.

Reduction: Formation of 6-(4-Hydroxyphenyl)-2-hydroxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-Acetylphenyl)-2-hydroxypyridine has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent.

Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Materials Science: The compound’s unique structural features make it useful in the design and synthesis of novel materials with specific electronic and optical properties.

Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants.

Wirkmechanismus

The mechanism of action of 6-(4-Acetylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound’s hydroxyl and acetyl groups play a crucial role in binding to the active sites of these enzymes, thereby blocking their activity.

In biological research, the compound can interact with nucleic acids through hydrogen bonding and π-π stacking interactions, making it useful for studying DNA and RNA structures .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring at the 6-position of 2-hydroxypyridine significantly alters physicochemical properties. Key analogues include:

Key Observations :

- Polarity: Carboxy (-COOH) > Hydroxyl (-OH) > Acetyl (-COCH₃) > Amino (-NH₂).

- Electronic Effects: Acetyl and carboxy groups withdraw electrons, reducing pyridine’s basicity, while amino and hydroxyl groups donate electrons.

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., acetyl, carboxy) generally exhibit higher melting points (e.g., 268–287°C for chloro- and nitro-substituted analogues) compared to electron-donating substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(4-Acetylphenyl)-2-hydroxypyridine, and what experimental conditions are critical for success?

- Methodology : The synthesis typically involves condensation reactions between acetylated precursors and aromatic aldehydes. For example, 2-acetyl thiophene or similar acetyl-containing intermediates can react with substituted benzaldehydes in the presence of ammonium acetate or triethylamine as a base catalyst . Key steps include refluxing in ethanol or benzene under controlled pH (basic conditions) to facilitate cyclization.

- Critical Parameters : Solvent choice (e.g., ethanol, DMF), reaction time (3–6 hours under reflux), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of acetyl precursor to aldehyde). Post-synthesis purification via recrystallization (EtOH/DMF mixtures) is essential to achieve ≥70% yield .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 6-(4-Acetylphenyl)-2-hydroxypyridine?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms structural integrity, such as aromatic proton signals (δ 7.2–8.5 ppm) and acetyl methyl protons (δ ~2.6 ppm) .

- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z 242.2 for C₁₃H₁₁NO₃) .

- Melting Point Analysis : Validates purity (reported range: 246–247°C for related hydroxypyridines) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6-(4-Acetylphenyl)-2-hydroxypyridine to improve yield and purity?

- Strategies :

- Catalyst Screening : Replace ammonium acetate with milder bases (e.g., triethylamine) to reduce side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics, or switch to microwave-assisted synthesis for faster cyclization .

- In-situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How should researchers address contradictions in reported spectroscopic data or bioactivity profiles for this compound?

- Resolution Methods :

- Cross-Validation : Compare NMR/IR data across multiple batches and independent syntheses to identify inconsistencies caused by impurities (e.g., residual solvents) .

- Biological Assay Reproducibility : Replicate bioactivity studies under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structural contributions from experimental variables .

- Case Study : Discrepancies in melting points (e.g., ±2°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) can clarify phase transitions .

Q. What computational or experimental approaches are recommended to elucidate the mechanism of action in biological systems?

- Methodological Framework :

- In-silico Docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases or receptors common to pyridine derivatives) .

- Isotopic Labeling : Incorporate ¹⁴C or ³H tags into the acetyl or hydroxyl groups to track metabolic pathways in vitro .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing the acetyl group with carboxy or methyl) to identify critical pharmacophores .

Safety and Handling Considerations

Q. What safety protocols are essential when handling 6-(4-Acetylphenyl)-2-hydroxypyridine in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Treat waste with neutralizing agents (e.g., sodium bicarbonate) before disposal, as ecological toxicity data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.